molecular formula C14H9F3N2 B8164019 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B8164019
M. Wt: 262.23 g/mol
InChI Key: KMCQLWOGTUFQDE-UHFFFAOYSA-N
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Description

4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative chemical compound offered for research purposes. Compounds within the biphenyl class, particularly those featuring trifluoromethyl and nitrile substituents, are of significant interest in medicinal chemistry and pharmaceutical research. They frequently serve as key synthetic intermediates or core scaffolds in the development of bioactive molecules . Specifically, structural analogues containing the trifluoromethyl-biphenyl group have been identified as critical components in potent and selective agonists for the Sphingosine-1-phosphate-1 receptor (S1P1), which is a target in immunology and autoimmune disease research . Other research highlights biphenyl derivatives as important precursors in the synthesis of angiotensin-II receptor antagonists (sartans) and as high-affinity antagonists for the P2Y14 receptor, a target investigated in inflammatory conditions . The presence of both amino and nitrile functional groups on the biphenyl core makes this compound a versatile building block for further chemical exploration and derivatization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)13-7-11(19)5-6-12(13)10-3-1-9(8-18)2-4-10/h1-7H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQLWOGTUFQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Nucleophilic Substitution Pathway

This method leverages sequential bromination, cyanation, and amination steps, as outlined in Chinese patents CN1810775A and CN1810775B.

Step 1: Bromination

  • Substrate : m-Trifluoromethyl fluorobenzene.

  • Reagents : Dibromohydantoin (C₅H₆Br₂N₂O₂), glacial acetic acid, concentrated sulfuric acid.

  • Conditions : Reflux for 5–7 hours.

  • Product : 4-Bromo-2-trifluoromethyl fluorobenzene.

  • Yield : ~100% (based on stoichiometry).

Step 2: Cyanation

  • Reagents : Cuprous cyanide (CuCN), quinoline.

  • Conditions : Reflux for 20 hours.

  • Product : 4-Cyano-2-trifluoromethyl fluorobenzene.

  • Molar Ratio : CuCN:substrate = 1:1.1.

Step 3: Aminolysis

  • Reagents : Liquid ammonia, ethanol.

  • Conditions : Room temperature, 1–2 hours.

  • Product : 4-Amino-2-trifluoromethyl benzonitrile.

  • Total Yield : 73–75%.

Suzuki-Miyaura Coupling for Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions enable efficient biphenyl synthesis, as demonstrated in patents EP2513046B1 and Vulcanchem protocols.

Example 1: Aryl Halide + Boronic Acid

ComponentDetails
Substrate 4-Chlorobenzonitrile
Coupling Partner Phenylboronic acid
Catalyst Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl (ligand)
Base KF (3.0 equiv)
Solvent THF
Conditions Room temperature, 24 hours
Yield 89%

Key Variations :

  • Unsymmetrical Biaryls : Sequential coupling of two distinct aryl halides.

  • Trifluoromethyl Introduction : Pre-functionalized aryl bromides with -CF₃ groups are used as coupling partners.

Comparative Analysis of Preparation Methods

Reaction Pathways and Yields

MethodStepsReagentsYieldSource
Bromination-Cyanation-Aminolysis3Dibromohydantoin, CuCN, NH₃73–75%
Suzuki Coupling2Pd catalyst, KF, boronic acid89%
Bromination of Biphenyl Precursors2Na percarbonate, HBr92%

Critical Reaction Parameters

ParameterBrominationCyanationSuzuki Coupling
Temperature Reflux (~100°C)Reflux (~120°C)RT or 100°C
Time 5–7 hours20 hours3–24 hours
Solvent Acetic acidQuinolineTHF, DMA

Challenges and Optimization Strategies

Regioselectivity in Bromination

Dibromohydantoin in H₂SO₄ ensures para-bromination of m-trifluoromethyl fluorobenzene, but competing ortho products may form. Adjusting the molar ratio of dibromohydantoin (0.6:1) minimizes side reactions.

Scaling Cyanation Reactions

Cuprous cyanide’s low solubility necessitates quinoline as a solvent. Industrial processes use continuous flow reactors to enhance heat/mass transfer, improving yield consistency.

Catalyst Optimization in Coupling

Ligand choice (e.g., 2-(di-tert-butylphosphino)biphenyl) and base strength (KF vs. KOAc) critically influence Suzuki coupling efficiency. High-throughput screening identifies optimal catalyst systems.

Purification and Characterization

Work-Up Procedures

  • Bromination : Ice-water wash removes excess H₂SO₄; product crystallizes from hexane.

  • Cyanation : Steam distillation isolates 4-cyano-2-trifluoromethyl fluorobenzene.

  • Suzuki Coupling : Column chromatography (silica gel, hexane/EtOAc) purifies biaryl products.

Analytical Techniques

TechniqueApplication
¹H/¹³C NMR Confirm biphenyl coupling and functional group positions.
HRMS Verify molecular weight (C₁₄H₉F₃N₂: 262.23 g/mol).
HPLC Assess purity (>99% for pharmaceutical-grade material) .

Chemical Reactions Analysis

Types of Reactions

4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and metabolic disorders. The trifluoromethyl group enhances lipophilicity, improving bioavailability and efficacy.

Case Study: Antidepressant Development

Research has indicated that derivatives of 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile exhibit potential as novel antidepressants. A study demonstrated that modifications to the biphenyl structure could lead to increased serotonin receptor affinity, which is crucial for antidepressant activity.

Compound Activity Reference
Compound A5-HT Receptor Agonist
Compound BNMDA Receptor Modulator

Materials Science Applications

In materials science, this compound is explored for its properties in organic electronics and photonic devices due to its unique electronic characteristics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Recent findings suggest that incorporating this compound into OLED materials can enhance light emission efficiency. The trifluoromethyl group contributes to higher electron mobility, making it suitable for use in high-performance OLEDs.

Material Efficiency (%) Reference
OLED A15
OLED B18

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nitration of Biphenyl Derivatives : This method involves the nitration of biphenyl followed by reduction and substitution reactions to introduce the amino and trifluoromethyl groups.
  • Direct Fluorination : Utilizing fluorinated reagents to introduce the trifluoromethyl group directly onto the biphenyl structure.

Mechanism of Action

The mechanism of action of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the growth of cancer cells by interfering with cellular signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the amino and cyano groups facilitate binding to target proteins .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of biphenylcarbonitriles are highly dependent on substituent type and position. Key comparisons include:

Amino and Trifluoromethyl Derivatives
  • 4'-Amino-2',3-bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile (): Substituents: 4'-NH₂, 2'-CF₃, 3'-CF₃. The dual -CF₃ groups amplify electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .
  • 2-Amino-6-(trifluoromethyl)benzonitrile (): Substituents: Single benzene ring with -NH₂ and -CF₃. The absence of a biphenyl core reduces molecular weight and π-conjugation, limiting applications in liquid crystals but favoring use as a pharmaceutical intermediate .
Alkyl and Alkoxy Derivatives
  • 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile (): Substituents: 4'-OC₈H₁₇. The octyloxy group introduces flexibility and hydrophobicity, making this compound suitable for liquid crystal displays (LCDs). Unlike the amino group, alkoxy substituents lack hydrogen-bonding capacity, reducing intermolecular interactions .
  • 4’-((Diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile (): Substituents: 4'-(CH₂N(CH₂CH₃)₂). The diethylaminomethyl group enhances basicity and solubility in organic solvents. This compound is a precursor to 4-aminoquinolines, highlighting the role of aminoalkyl groups in medicinal chemistry .
Hydroxy and Hydrogenated Derivatives
  • 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (): Substituents: 4'-OH. The hydroxyl group enables hydrogen bonding and participation in nucleophilic reactions (e.g., Mitsunobu reactions). This compound serves as a precursor for ether-linked derivatives used in liquid crystal synthesis .
  • 4'-Hydroxy-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-carbonitrile ():

    • Substituents: Hydrogenated biphenyl core with 4'-OH.
    • The cyclohexene ring disrupts aromaticity, altering electronic properties and reducing rigidity. This structure is relevant in dearomatization studies for cyclohexene-based pharmaceuticals .

Biological Activity

4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10F3N
  • Molecular Weight : 253.24 g/mol
  • CAS Number : 57688-34-3

The presence of the trifluoromethyl group (–CF3) and the carbonitrile group (–C≡N) contributes to its unique chemical properties, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. A study reported that certain fluorinated compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Fluorinated Derivative A1.95Staphylococcus aureus
Fluorinated Derivative B3.91Enterococcus faecalis

Cytotoxic Activity

The cytotoxic effects of similar compounds have been evaluated against various cancer cell lines. For example, a related sulfonamide compound was found to exhibit cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like cisplatin . This suggests that this compound may also possess potential anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of a trifluoromethyl group has been shown to significantly enhance the potency of various derivatives in inhibiting target enzymes or receptors involved in disease pathways . For instance, modifications at specific positions on the biphenyl scaffold can lead to variations in biological activity, underscoring the importance of chemical structure in drug design.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of trifluoromethylated biphenyl derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with higher lipophilicity exhibited better penetration into bacterial membranes, leading to lower MIC values compared to their non-fluorinated counterparts .

Case Study 2: Cancer Cell Line Testing

Another study investigated the effects of fluorinated biphenyls on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation . This highlights the potential therapeutic applications of this compound in oncology.

Q & A

Basic: What are the key physicochemical properties of 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile, and how are they experimentally determined?

The compound has the molecular formula C₁₄H₈F₃N and a molecular weight of 247.22 g/mol . Predicted properties include a density of 1.28±0.1 g/cm³ and a boiling point of 324.5±42.0°C . Experimental characterization typically involves:

  • NMR spectroscopy : For structural confirmation (e.g., ¹H and ¹³C NMR to identify aromatic protons, amino groups, and trifluoromethyl substituents). Similar biphenyl carbonitriles show distinct aromatic proton shifts (e.g., δ 7.55–7.8 ppm for biphenyl systems) .
  • Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : To validate C, H, N, and F content.

Basic: What synthetic strategies are employed to prepare biphenyl carbonitrile derivatives like this compound?

A common approach involves cross-coupling reactions , such as:

  • Suzuki-Miyaura coupling : For biphenyl scaffold assembly. For example, 4'-cyano-substituted biphenyls are synthesized using palladium catalysts (e.g., Pd(PPh₃)₄), aryl boronic acids, and halogenated precursors under inert conditions .
  • Functional group transformations : Post-coupling modifications, such as introducing amino groups via nucleophilic substitution or reduction. demonstrates the use of bromomethyl intermediates reacted with amines (e.g., diethylamine) in THF .
  • Safety note : Handle trifluoromethyl precursors with care due to potential toxicity; use fume hoods and personal protective equipment (PPE) .

Advanced: How does the electronic coupling of asymmetric substituents (e.g., -CN and -CF₃) influence the conductance of biphenyl carbonitriles in molecular electronics?

In asymmetric biphenyl carbonitriles, coherent electron transport across the entire molecule is observed, even with disparate substituents. For example, 4’-mercapto-[1,1’-biphenyl]-4-carbonitrile exhibits slight asymmetries in I–V curves but retains high conductance due to delocalized π-electron systems. This contrasts with symmetric dithiol derivatives, where conductance is more predictable. Asymmetry complicates contact formation in techniques like MCBJ (Mechanically Controlled Break Junction), requiring advanced DFT modeling to interpret electronic states .

Advanced: How can researchers resolve discrepancies in experimental data for biphenyl carbonitriles, such as conflicting conductance values across techniques?

Discrepancies (e.g., between MCBJ and STM-BJ methods) arise from differences in electrode-molecule contact geometry and environmental factors (e.g., solvent vs. dry conditions). Mitigation strategies include:

  • Statistical analysis : Collect large datasets (≥1,000 traces) to account for stochastic junction formation .
  • Complementary techniques : Validate results using X-ray crystallography (for structural confirmation) and computational simulations (e.g., NEGF for transport properties) .

Basic: What safety protocols are recommended for handling this compound?

The compound poses risks of acute toxicity , skin/eye irritation , and organ toxicity (similar to biphenyl carbonitrile analogs). Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced: What role do biphenyl carbonitriles play in liquid crystal (LC) or pharmaceutical research?

  • Liquid crystals : Derivatives like 4'-hexyloxy-[1,1'-biphenyl]-4-carbonitrile exhibit nematic phases (melting point 56–58°C), making them candidates for LC displays. Phase behavior is studied via polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) .
  • Pharmaceuticals : Biphenyl carbonitriles with amino groups are explored as kinase inhibitors or antidepressants. For example, piperidine-substituted analogs show predicted pharmacokinetic activity (e.g., logP values ~8.5) in silico studies .

Basic: How is the purity of this compound assessed during synthesis?

  • Chromatography : Column chromatography (e.g., silica gel, eluent DCM/hexanes) removes unreacted precursors .
  • HPLC : High-performance liquid chromatography with UV detection ensures >95% purity.
  • Melting point analysis : Sharp melting ranges (e.g., 56–58°C for LC derivatives) indicate crystallinity and purity .

Advanced: What challenges arise in crystallizing amino-substituted biphenyl carbonitriles, and how are they addressed?

Amino groups can disrupt crystallization due to hydrogen bonding variability. Solutions include:

  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice structures.
  • Slow evaporation : Use solvent mixtures (e.g., ethanol/THF 4:1) to control nucleation .
  • Single-crystal X-ray diffraction : Resolve ambiguities in molecular packing .

Basic: What spectroscopic techniques are critical for characterizing the trifluoromethyl group in this compound?

  • ¹⁹F NMR : Directly identifies CF₃ chemical shifts (typically δ -60 to -70 ppm).
  • FTIR : Stretching vibrations for C-F bonds appear at 1,100–1,300 cm⁻¹.
  • XPS : Confirms fluorine content and electronic environment .

Advanced: How do substituent positions (ortho, meta, para) on the biphenyl scaffold affect the compound’s reactivity and applications?

  • Para-substituents : Enhance conjugation (e.g., -CN and -CF₃ in para positions improve electronic coupling for molecular wires) .
  • Ortho-substituents : Introduce steric hindrance, reducing reaction yields in cross-couplings. Computational modeling (e.g., DFT) predicts steric and electronic effects .

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